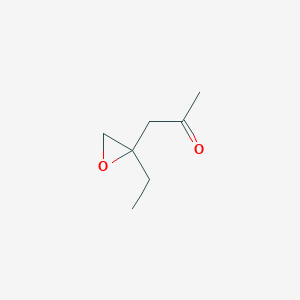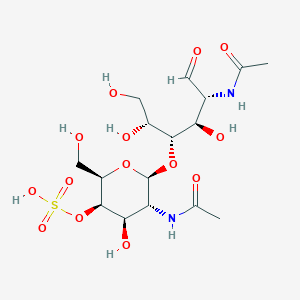
1-(2-Ethyloxiran-2-yl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethyloxiran-2-yl)propan-2-one, also known as ethyl glycidyl ketone (EGK), is a chemical compound that belongs to the family of ketones. It is a colorless liquid with a pungent odor and is commonly used as a solvent and a chemical intermediate in various industries.
Wirkmechanismus
The mechanism of action of EGK is not fully understood. However, it is known to react with nucleophiles such as amino acids and thiols, leading to the formation of covalent adducts. EGK has been shown to inhibit the activity of various enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain.
Biochemical and Physiological Effects:
EGK has been shown to have various biochemical and physiological effects. It has been reported to induce DNA damage and apoptosis in cancer cells. EGK has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines. In addition, EGK has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using EGK in lab experiments is its high solubility in water and organic solvents, which makes it a versatile solvent for various applications. However, EGK has some limitations such as its potential toxicity and reactivity towards biological molecules. Therefore, caution should be taken when handling EGK in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on EGK. One direction is to explore its potential as a drug delivery system for the targeted delivery of drugs to specific cells or tissues. Another direction is to investigate its potential as a modulator of the immune response for the treatment of autoimmune diseases. Furthermore, the development of new synthetic routes for the production of EGK with higher yields and purity is also an area of interest for future research.
Conclusion:
In conclusion, EGK is a versatile chemical compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on EGK has the potential to lead to new discoveries and applications in various fields.
Synthesemethoden
EGK can be synthesized through the reaction of 1-(2-Ethyloxiran-2-yl)propan-2-one acetoacetate and epichlorohydrin in the presence of a base catalyst. The reaction proceeds through the formation of a cyclic intermediate, which is then hydrolyzed to yield EGK. The yield of EGK can be improved by optimizing the reaction conditions such as the reaction time, temperature, and catalyst concentration.
Wissenschaftliche Forschungsanwendungen
EGK has various scientific research applications in the fields of chemistry, materials science, and biology. It is commonly used as a solvent for the synthesis of polymers, resins, and adhesives. EGK can also be used as a crosslinking agent for the modification of proteins and other biomolecules. In addition, EGK has been studied for its potential as a drug delivery system and as a precursor for the synthesis of various pharmaceuticals.
Eigenschaften
CAS-Nummer |
149764-48-7 |
|---|---|
Produktname |
1-(2-Ethyloxiran-2-yl)propan-2-one |
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
1-(2-ethyloxiran-2-yl)propan-2-one |
InChI |
InChI=1S/C7H12O2/c1-3-7(5-9-7)4-6(2)8/h3-5H2,1-2H3 |
InChI-Schlüssel |
ZTUJYASJWSWOER-UHFFFAOYSA-N |
SMILES |
CCC1(CO1)CC(=O)C |
Kanonische SMILES |
CCC1(CO1)CC(=O)C |
Synonyme |
2-Propanone, 1-(2-ethyloxiranyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Methyl-2-(4-methylphenyl)-alpha-oxo-imidazo[1,2-a]pyridine-3-acetic Acid Ethyl Ester](/img/structure/B124139.png)



![(1S,3AR,6AS)-2-((S)-2-((S)-2-Cyclohexyl-2-(pyrazine-2-carboxamido)acetamido)-3,3-dimethylbutanoyl)octahydrocyclopenta[C]pyrrole-1-carboxylic acid](/img/structure/B124157.png)
![Methyl (6-chloro-1H-benzo[d]imidazol-2-yl)carbamate](/img/structure/B124160.png)


![Dipotassium;6-amino-2-(5-aminopentyl)-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate](/img/structure/B124164.png)

